Home > Products > Screening Compounds P100575 > N-[4-(2-furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide
N-[4-(2-furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide -

N-[4-(2-furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide

Catalog Number: EVT-4866637
CAS Number:
Molecular Formula: C20H15N5O6
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound demonstrated significant anti-inflammatory activity in a rat model of acute formalin-induced paw edema. It was found to be 1.09–1.81 times more effective than reference anti-inflammatory drugs. []
  • Relevance: This compound, like the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, contains both a 2-furyl substituent and an amide group. Additionally, both molecules share a similar core structure consisting of a heterocyclic ring (dihydropyridine in the related compound, isoxazole in the target compound) linked to a substituted phenyl ring. This structural similarity suggests potential for overlapping biological activities. [] - (https://www.semanticscholar.org/paper/c7001fa5a820196f7fcf3083d2aecb57cb1cbde1)
  • Compound Description: This compound exhibited notable anti-inflammatory properties, effectively reducing formalin-induced paw edema in rats by 42.91% compared to the control group. []
  • Relevance: Sharing a similar structure with the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, this compound also possesses a 2-furyl substituent and an amide group. The presence of these common pharmacophores implies the possibility of similar biological activities. [] - (https://www.semanticscholar.org/paper/c7001fa5a820196f7fcf3083d2aecb57cb1cbde1)
  • Compound Description: This compound displayed potent anti-inflammatory activity in a rat model, showcasing a 1.65–2.85 times higher efficacy in reducing paw edema compared to standard anti-inflammatory medications in 18-hour experiments. []
  • Relevance: Both this compound and the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide incorporate a 2-furyl group and an amide moiety within their structures. These shared structural elements could potentially contribute to similar pharmacological profiles. [] - (https://www.semanticscholar.org/paper/c7001fa5a820196f7fcf3083d2aecb57cb1cbde1)
  • Compound Description: This compound exhibited the most potent anti-inflammatory effect among the tested compounds, demonstrating a 2.9 times greater reduction in paw edema compared to the reference drug nimesulide. []
  • Relevance: Similar to the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, this structure features a 2-furyl group and an amide functional group. This structural similarity might be indicative of shared biological activities. [] - (https://www.semanticscholar.org/paper/c7001fa5a820196f7fcf3083d2aecb57cb1cbde1)
  • Compound Description: Pazopanib is a potent, multi-target tyrosine kinase inhibitor that acts on vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit). This inhibitory activity has led to its development as a therapeutic agent for various cancers, including renal cell carcinoma and soft tissue sarcoma. []
  • Relevance: Pazopanib and the target compound, N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, both share a pyrimidine ring in their structures. This shared heterocyclic structure highlights a common structural motif that could influence their interactions with biological targets. [] - (https://www.semanticscholar.org/paper/4acfcb3eec45ee44cd415fca10970bd79610c66d)
  • Compound Description: Dasatinib is a potent tyrosine kinase inhibitor that targets BCR-ABL, SRC family kinases, and c-KIT. Its effectiveness in inhibiting these kinases has led to its clinical application in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). []
  • Relevance: Dasatinib, like the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, contains a pyrimidine ring as a core structural component. The presence of this common heterocycle suggests the possibility of shared biological targets or mechanisms of action, although their overall structures and target profiles differ. [] - (https://www.semanticscholar.org/paper/09a43d3943d0e940779ad9592455182ad7cb509e)
  • Compound Description: This compound acts as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an anti-inflammatory agent. Following oral administration, it undergoes metabolic conversion to release the active anti-inflammatory compound. []
  • Relevance: Both this compound and the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide feature an isoxazole ring within their structures. This structural commonality, along with the presence of a substituted phenyl ring attached to the isoxazole, suggests potential similarities in their physicochemical properties and potential biological activities. [] - (https://www.semanticscholar.org/paper/d92da19e240ea587b157674da8a9cafc2048d973)
  • Compound Description: Nilotinib is a highly selective tyrosine kinase inhibitor primarily targeting the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This selective inhibition makes it an effective therapeutic option for treating CML. [, ]
  • Relevance: Nilotinib and the target compound, N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, share a pyrimidine ring as part of their molecular structures. This common heterocycle suggests a potential for similar interactions with biological targets, although their overall structures and target specificities may differ. [] - (https://www.semanticscholar.org/paper/cf67a4d81cf993c5ee4267c10810e0858953d11c) [] - (https://www.semanticscholar.org/paper/74c563c6d1b1644862d84114a513f286100f0687)
  • Compound Description: These are a group of compounds with anti-malarial activity. Specifically, the derivative with a trifluoromethyl substituent on the phenylacetic acid substructure showed potent activity against the multi-drug-resistant Plasmodium falciparum strain Dd2. []
  • Relevance: These compounds, like the target compound N-[4-(2-Furyl)-2-pyrimidinyl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, possess a 2-furyl substituent and an amide group. This structural similarity raises the possibility of overlapping biological activities, although their specific targets and mechanisms of action might differ. [] - (https://www.semanticscholar.org/paper/b66574beb8f33fad18f94f11f3fe73f92dedfebe)
  • Compound Description: This compound, labeled with carbon-14, was used in a study investigating its metabolism and excretion in rats. The study aimed to understand how the compound is processed by the body. []
  • Relevance: Both this compound and the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide incorporate a pyrimidine ring within their structures. This shared heterocycle suggests the possibility of similar metabolic pathways or interactions with certain enzymes. [] - (https://www.semanticscholar.org/paper/d8c3db4adb031b6ed191e349f4080956b8ed8b0f)
  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in cancer treatment, specifically for HER2-positive breast cancer. It works by blocking the activity of specific proteins that promote cancer cell growth. [, , , ]
  • Relevance: Lapatinib, like the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, contains a 2-furyl moiety within its structure. This shared structural feature might contribute to similarities in their physicochemical properties and potential interactions with biological targets. [] - (https://www.semanticscholar.org/paper/c37364b8b849a0796fc804df18918ef3d5c2565e), [] - (https://www.semanticscholar.org/paper/f6b39b33c97a252b0d6cf58ced1ee01c4b99b04a), [] - (https://www.semanticscholar.org/paper/641ca8ab4a0a2eb329d0f3b2bdff52b8c2ef93e6), [] - (https://www.semanticscholar.org/paper/51cc1072892537a2c358f3c8963e8e56ed392f5b)
  • Compound Description: This compound is a pyrimidine derivative synthesized through the reaction of (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocyanate. Its crystal structure has been characterized, revealing intermolecular hydrogen bonding interactions. []
  • Relevance: This compound shares a pyrimidine ring structure with the target compound, N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide. This commonality highlights a structural feature that could influence their interactions with biological targets or their physicochemical properties. [] - (https://www.semanticscholar.org/paper/1b21f91e37154fe7ebd8b83a3f06f4fe77002d9f)
  • Compound Description: HIX is a synthetic isoxazole derivative currently under investigation as a potential anti-inflammatory drug candidate. Preliminary studies suggest it might modulate immune responses and inflammatory pathways, making it a promising target for further research. []
  • Relevance: This compound, like the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, possesses an isoxazole ring within its structure. This shared structural element suggests potential similarities in their physicochemical properties and potential biological activities. [] - (https://www.semanticscholar.org/paper/04130dd251b484ca2b699aa2b9c33ac1f8c479ea)
  • Compound Description: ACNU is a nitrosourea compound with antineoplastic activity. It is primarily used as a chemotherapeutic agent for treating brain tumors, particularly glioblastoma multiforme. [, ]
  • Relevance: ACNU, similar to the target compound N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide, contains a pyrimidine ring as a central structural element. This shared heterocyclic structure might be indicative of shared metabolic pathways or interactions with specific enzymes, despite their different pharmacological profiles. [] - (https://www.semanticscholar.org/paper/aee9bd96cb013801d6f77c6c7ba206138a0929b3) [] - (https://www.semanticscholar.org/paper/1c5b321a44e4ca482339fe0529a672c5458fc384)

15. 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide (SPIII-5H) and its derivatives []* Compound Description: SPIII-5H and several of its derivatives have demonstrated antiviral activity against influenza A and B viruses in cell culture. []* Relevance: These compounds share a pyrimidine ring in their structure with the target compound, N-[4-(2-Furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide. This structural similarity, specifically the presence of a substituted pyrimidine ring, could be indicative of shared interactions with biological targets or similar pharmacological profiles. [] - (https://www.semanticscholar.org/paper/c44d2bcbf171b27e10f32f62484701ea0c43c367)

Properties

Product Name

N-[4-(2-furyl)-2-pyrimidinyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide

IUPAC Name

N-[4-(furan-2-yl)pyrimidin-2-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C20H15N5O6

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C20H15N5O6/c1-12-15(11-30-14-6-4-13(5-7-14)25(27)28)18(24-31-12)19(26)23-20-21-9-8-16(22-20)17-3-2-10-29-17/h2-10H,11H2,1H3,(H,21,22,23,26)

InChI Key

KRJAGBKWLJGFOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C(=O)NC2=NC=CC(=N2)C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NC=CC(=N2)C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.